![molecular formula C17H18N6O4 B2416999 {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine CAS No. 713088-90-5](/img/structure/B2416999.png)
{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine is a useful research compound. Its molecular formula is C17H18N6O4 and its molecular weight is 370.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adsorption and Removal of Heavy Metals
A study conducted by Garcia-martin et al. (2005) explored the synthesis of a compound similar to {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine and its application in removing heavy metals like Zn2+ and Cd2+ from aqueous solutions. The compound was anchored to activated carbon, demonstrating its potential as a molecular receptor for metal ions in water treatment processes (Garcia-martin et al., 2005).
Molecular and Electronic Structural Studies
Quesada et al. (2004) investigated symmetrically 4,6-disubstituted 2-aminopyrimidines, including compounds with a nitroso substituent like the chemical . The study focused on the molecular and electronic structures, revealing insights into charge-assisted hydrogen bonding and the formation of supramolecular structures (Quesada et al., 2004).
Exploration in Pharmaceutical Synthesis
Chhabria et al. (2007) researched the synthesis of compounds with a similar structure for potential pharmaceutical applications, specifically as analgesic and anti-inflammatory agents. Although this research focuses on medicinal applications, it underscores the chemical’s relevance in drug synthesis (Chhabria et al., 2007).
Catalysis and Organic Synthesis
Goudarziafshar et al. (2021) described the use of a compound akin to this compound in catalysis. The study highlights the compound's role in facilitating organic synthesis processes, particularly in creating 1-(α-Aminoalkyl)-2-Naphthols, showcasing its utility in the field of organic chemistry (Goudarziafshar et al., 2021).
Reduction of Nitro Compounds
Nasrollahzadeh et al. (2020) discussed the application of graphene-based catalysts in the reduction of nitro compounds to amines, an area where compounds like this compound could potentially play a role. This research is significant in the synthesis of biologically active molecules and pharmaceutical products (Nasrollahzadeh et al., 2020).
Mechanism Studies in Chemical Reactions
Dabrowska et al. (2009) explored the mechanism of three-component reactions involving primary amines, providing valuable insights into the reactions of compounds like the one . This research contributes to understanding the synthetic pathways and potential applications of such chemicals in various fields (Dabrowska et al., 2009).
Surface Chemistry and Thin Layer Formation
Moon et al. (1996) investigated the formation of aminosilane thin layers, relevant to the surface chemistry of compounds like this compound. Their study provides insights into the creation and utility of these layers in various industrial and scientific applications (Moon et al., 1996).
Propiedades
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-2-26-12-7-5-11(6-8-12)20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-4-3-9-27-13/h3-9H,2,10H2,1H3,(H4,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFTVMTZLBDLRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
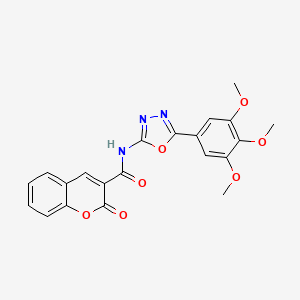
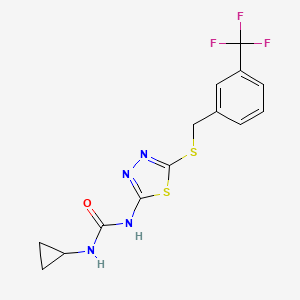
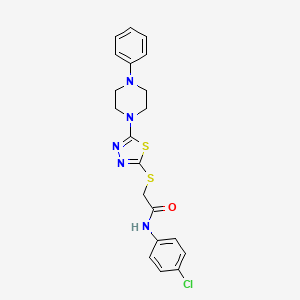

![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
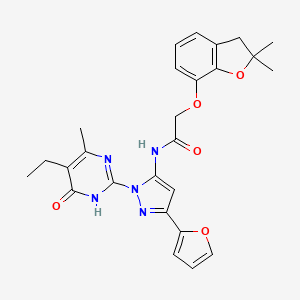
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)
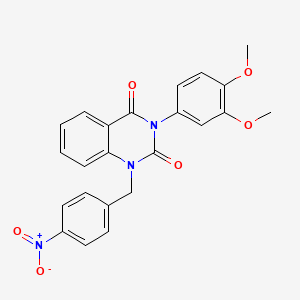
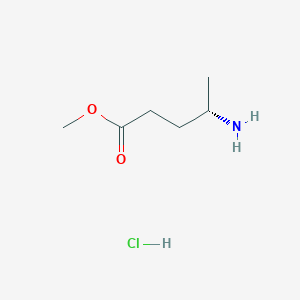
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)
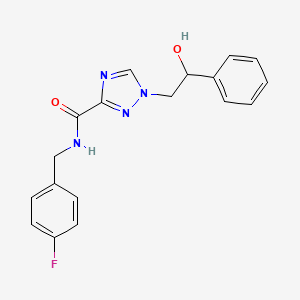
![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)
![(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one](/img/structure/B2416937.png)
